N-Hydroxy-4-methoxy-N-(4-methylphenyl)benzamide
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Overview
Description
N-Hydroxy-4-methoxy-N-(4-methylphenyl)benzamide: is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzamide, characterized by the presence of hydroxy, methoxy, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-4-methoxy-N-(4-methylphenyl)benzamide typically involves the acylation of 4-methoxybenzoic acid with 4-methylphenylamine, followed by hydroxylation. The reaction conditions often include the use of acyl chlorides or anhydrides as acylating agents, and the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of microreactors and metering pumps allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in N-Hydroxy-4-methoxy-N-(4-methylphenyl)benzamide can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced using agents like sodium borohydride to yield amine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: N-Hydroxy-4-methoxy-N-(4-methylphenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is investigated for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-methoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- 4-Hydroxy-N-(4-methoxyphenyl)benzamide
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
- 4-Hydroxy-N-(4-methylphenyl)benzamide
- 4-Methoxy-N-(4-methylbenzyl)benzamide
Comparison: N-Hydroxy-4-methoxy-N-(4-methylphenyl)benzamide is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and binding affinity to biological targets. Compared to its analogs, this compound exhibits distinct chemical and biological properties, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
13664-50-1 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-hydroxy-4-methoxy-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-11-3-7-13(8-4-11)16(18)15(17)12-5-9-14(19-2)10-6-12/h3-10,18H,1-2H3 |
InChI Key |
WQDZRCPIUZNJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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